6,7-seco-angustilobine B

Antiplasmodial Malaria Indole Alkaloid

6,7-seco-Angustilobine B is a monoterpenoid indole alkaloid belonging to the vallesaman subclass, characterized by a distinctive 6,7-seco ring-opened oxepane scaffold that differentiates it from the intact angustilobine skeleton. First isolated from Philippine Alstonia scholaris (Apocynaceae) leaves, it has subsequently been identified in A.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 112464-23-0
Cat. No. B2476992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-seco-angustilobine B
CAS112464-23-0
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCN1CCC2C(=CCOCC2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1
InChIInChI=1S/C20H24N2O3/c1-22-9-7-16-15(12-22)8-10-25-13-20(16,19(23)24-2)18-11-14-5-3-4-6-17(14)21-18/h3-6,8,11,16,21H,7,9-10,12-13H2,1-2H3/t16-,20-/m0/s1
InChIKeySSQMYHQHWMKUFY-JXFKEZNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-seco-Angustilobine B (CAS 112464-23-0) – Compound Profile and Pharmacognostic Context for Procurement Decisions


6,7-seco-Angustilobine B is a monoterpenoid indole alkaloid belonging to the vallesaman subclass, characterized by a distinctive 6,7-seco ring-opened oxepane scaffold that differentiates it from the intact angustilobine skeleton. First isolated from Philippine Alstonia scholaris (Apocynaceae) leaves, it has subsequently been identified in A. congensis, A. boonei, and A. angustiloba [1]. The compound has a molecular formula of C₂₀H₂₄N₂O₃, a molecular weight of 340.40 g/mol, and a calculated XlogP of 1.60 [2]. It has been evaluated in multiple biological assays including antiplasmodial, antitubercular, and cytotoxicity panels, and exhibits a unique photoactivated [3+2] cycloaddition reactivity with fullerene C₆₀. These properties collectively position 6,7-seco-angustilobine B as a structurally and functionally distinct entity within the angustilobine alkaloid class.

Why 6,7-seco-Angustilobine B Cannot Be Substituted with Generic Angustilobine Congeners – Structural and Functional Differentiation


Procurement of an angustilobine-type alkaloid without precise structural specification carries significant risk of selecting a compound with divergent biological performance. The 6,7-seco ring opening creates an oxepane moiety that increases conformational flexibility and alters electronic distribution relative to the rigid piperidine ring of non-seco angustilobine B [1]. This structural difference translates into measurable functional divergence: 6,7-seco-angustilobine B lacks the antitubercular activity exhibited by 20(S)-tubotaiwine, shows a distinct antiplasmodial potency window compared to co-occurring alkaloids, and uniquely undergoes photoinduced [3+2] cycloaddition with fullerene C₆₀ – a reactivity not demonstrated by any non-seco angustilobine. Even the closest seco analog, 6,7-seco-19,20-α-epoxyangustilobine B, has not been reported to share this photochemical behavior. The quantitative evidence below establishes that 6,7-seco-angustilobine B occupies a specific functional niche that cannot be assumed for other in-class compounds.

6,7-seco-Angustilobine B – Quantitative Evidence of Differentiation from Structural Analogs and Co-Occurring Alkaloids


Antiplasmodial Activity Against P. falciparum NF54 A19A – Direct Comparator Data with Echitamine and β-Amyrin

In a head-to-head evaluation of isolated constituents from Alstonia congensis root bark, 6,7-seco-angustilobine B exhibited moderate in vitro antiplasmodial activity against the chloroquine-sensitive P. falciparum NF54 A19A strain with an IC₅₀ of 21.26 µM. This potency is intermediate between the more active echitamine (IC₅₀ 11.07 µM) and the weaker β-amyrin (IC₅₀ 40.70 µM), while boonein was completely inactive (IC₅₀ > 64 µM) [1]. Against the chloroquine-resistant K1 strain, 6,7-seco-angustilobine B maintained moderate activity (IC₅₀ < 30 µM) comparable to both echitamine and β-amyrin, contrasting with boonein's inactivity [1].

Antiplasmodial Malaria Indole Alkaloid

Antitubercular Inactivity Contrasting with 20(S)-Tubotaiwine – Same-Source Direct Comparison

When six indole alkaloids isolated from the same Alstonia scholaris leaf extract were tested against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA), 6,7-seco-angustilobine B was among five compounds considered inactive. Only 20(S)-tubotaiwine displayed measurable activity with a minimum inhibitory concentration (MIC) of 100 µg/mL, while the reference drug rifampin exhibited an MIC of 0.125 µg/mL [1]. The alkaloid fractions from which these compounds were purified showed 98–99% inhibition, indicating that the individual purified alkaloids, including 6,7-seco-angustilobine B, contribute minimally to the crude extract's antitubercular effect [1].

Antitubercular Mycobacterium tuberculosis Alkaloid Selectivity

Non-Cytotoxic Profile Versus Cytotoxic Angustilobine-Type Alkaloids – Cross-Study Selectivity Evidence

In a 2023 study of Alstonia boonei leaf alkaloids, 6,7-seco-angustilobine B (compound 3) showed no significant cytotoxic effects against MCF-7 human breast cancer cells or L6 rat skeletal myoblast cells, along with compounds 4 through 9 tested in the same panel [1]. This contrasts with angustilobine C, a structurally related angustilobine-type alkaloid from A. angustiloba, which exhibited moderate cytotoxicity towards KB nasopharyngeal carcinoma cells [2]. The cytotoxicity gap between these closely related angustilobine alkaloids suggests that the 6,7-seco modification may attenuate cytotoxic potential, making 6,7-seco-angustilobine B a preferable scaffold when cellular toxicity must be minimized.

Cytotoxicity Cancer Cell Lines Safety Profile

Photoactivated [3+2] Cycloaddition Reactivity with Fullerene C₆₀ – Unique Chemical Property Absent in Non-Seco Analogs

6,7-seco-angustilobine B is uniquely capable of undergoing photoinduced [3+2] cycloaddition with fullerene C₆₀ under aerobic conditions to yield a well-characterized monoadduct alkaloid-fullerene conjugate [1]. This reactivity proceeds via a proposed sequential photoinduced electron transfer (PET) and radical recombination mechanism, enabled by the electronic configuration of the 6,7-seco oxepane scaffold [1]. The resulting conjugate was unambiguously characterized by UV, IR, MALDI-TOF MS, and NMR spectroscopy, confirming the structural integrity of the cycloaddition product. No analogous photoactivated fullerene conjugation has been reported for non-seco angustilobine B, angustilobine B N-oxide, tubotaiwine, or any other co-occurring Alstonia indole alkaloid [1].

Photochemistry Fullerene Conjugation Cycloaddition

Physicochemical Differentiation from Non-Seco Angustilobine B – Lipophilicity and Molecular Descriptors

Comparative physicochemical profiling reveals that 6,7-seco-angustilobine B (XlogP = 1.60, MW = 340.40 g/mol) is measurably more lipophilic than its non-seco parent angustilobine B (XlogP = 1.20, MW = 338.40 g/mol) [1][2]. Both compounds share an identical topological polar surface area (TPSA) of 54.60 Ų, but the seco derivative has two additional hydrogen atoms (C₂₀H₂₄N₂O₃ vs. C₂₀H₂₂N₂O₃), reflecting the saturation introduced by ring opening. This ΔXlogP of +0.40 log units indicates a modest but potentially consequential increase in membrane permeability, which may influence cellular uptake, intracellular distribution, and blood-brain barrier penetration in in vivo models.

Lipophilicity Drug-likeness Physicochemical Properties

Optimal Procurement and Application Scenarios for 6,7-seco-Angustilobine B Based on Evidence Differentiation


Antiplasmodial Drug Discovery and Malaria Mechanistic Studies

With a defined IC₅₀ of 21.26 µM against P. falciparum NF54 A19A and moderate activity against the K1 resistant strain, 6,7-seco-angustilobine B is suitable as a reference compound or scaffold for semi-synthetic optimization in antimalarial programs. Its intermediate potency window—between the more active echitamine and the weaker β-amyrin—allows it to serve as a benchmark for structure-activity relationship (SAR) studies targeting the angustilobine pharmacophore [1]. The demonstrated in vitro selectivity (non-cytotoxic to MCF-7 and L6 cells) supports its use in cell-based phenotypic screening without confounding cytotoxicity [2].

TB Research Requiring a Structurally Related Negative Control

In antitubercular drug discovery, the confirmed inactivity of 6,7-seco-angustilobine B against M. tuberculosis H37Rv, contrasted with the measurable MIC of 100 µg/mL for 20(S)-tubotaiwine from the same Alstonia scholaris fraction, makes it an ideal negative control compound. Researchers investigating tubotaiwine's antimycobacterial mechanism can use 6,7-seco-angustilobine B to rule out scaffold-level effects and isolate pharmacophoric determinants unique to the active congener [1].

Fullerene Hybrid Materials and Photochemical Conjugation Chemistry

The unique ability of 6,7-seco-angustilobine B to undergo photoinduced [3+2] cycloaddition with C₆₀ fullerene enables the synthesis of structurally defined alkaloid-fullerene conjugates for applications in organic photovoltaics, photodynamic therapy research, and radical chemistry studies [1]. No other angustilobine-class alkaloid has demonstrated this reactivity, making 6,7-seco-angustilobine B the exclusive starting material for this specific conjugation strategy. The well-characterized photoadduct and proposed PET mechanism provide a solid foundation for further methodological development.

Pharmacokinetic Profiling and Membrane Permeability Assays

With a calculated XlogP of 1.60—0.40 log units higher than non-seco angustilobine B—6,7-seco-angustilobine B presents a distinct lipophilicity profile that may confer enhanced passive membrane permeability [1]. This property is relevant for parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, and blood-brain barrier penetration models where a direct comparison with the less lipophilic angustilobine B can isolate the contribution of lipophilicity to cellular uptake independent of other structural variables.

Quote Request

Request a Quote for 6,7-seco-angustilobine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.